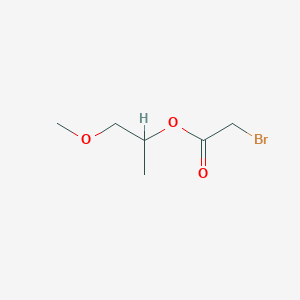
4-((1-Methylpyrrolidin-3-yl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrrolidine ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1-methyl-3-pyrrolidinol. The reaction is usually carried out in the presence of a suitable dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ether bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for 4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The carboxyl group can be reduced to an alcohol or aldehyde under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro, halogen, or other substituted aromatic compounds.
Scientific Research Applications
4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid.
1-Methyl-3-pyrrolidinol: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid is unique due to its combination of a benzoic acid moiety and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-(1-methylpyrrolidin-3-yl)oxybenzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-13-7-6-11(8-13)16-10-4-2-9(3-5-10)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15) |
InChI Key |
XXPBJGNPGLZMQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


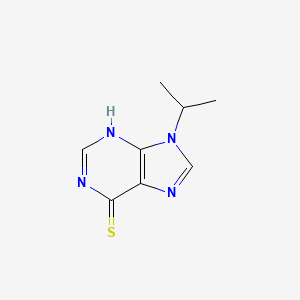


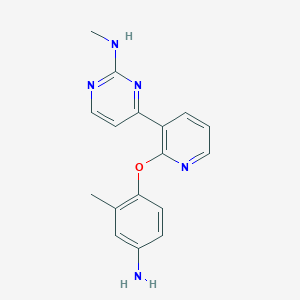
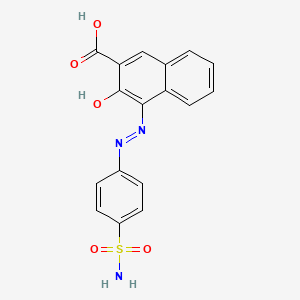

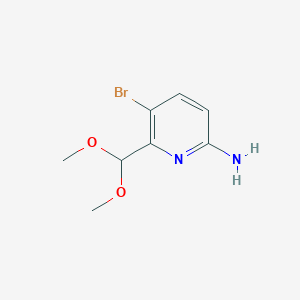

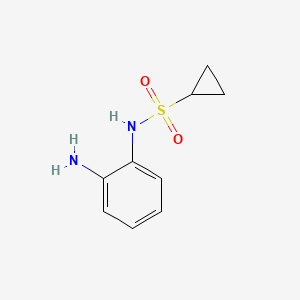
![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)
![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)


